2-acetyl-4-hydroxy-N-phenylbenzamide
Description
Properties
CAS No. |
736145-10-1 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-acetyl-4-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C15H13NO3/c1-10(17)14-9-12(18)7-8-13(14)15(19)16-11-5-3-2-4-6-11/h2-9,18H,1H3,(H,16,19) |
InChI Key |
OKXTWZFBLWZLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Followed by Amidation
Procedure :
- Protection of 4-hydroxybenzoic acid :
- Friedel-Crafts acetylation :
- Deprotection and hydrolysis :
- Amidation with aniline :
Yield : 58–72% (over four steps).
Advantages : High regioselectivity for ortho-acetylation.
Challenges : Requires stringent anhydrous conditions for Friedel-Crafts acylation.
Direct Amidation via Acid Chloride
Procedure :
- Synthesis of 2-acetyl-4-hydroxybenzoic acid :
- Acid chloride formation :
- Coupling with aniline :
Coupling Reagent-Mediated Synthesis
Procedure :
- Activation of 2-acetyl-4-hydroxybenzoic acid :
- Amide bond formation :
Yield : 70–85%.
Advantages : Avoids acid chloride handling; suitable for heat-sensitive substrates.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
- Friedel-Crafts acylation : 0–5°C (prevents over-acylation).
- Amidation : Room temperature (12–24 hours).
Characterization and Analytical Data
Spectroscopic Data
Thermal Properties
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts + Amidation | 58–72 | ≥95 | Regioselective acetylation | Multi-step, harsh conditions |
| Acid Chloride Route | 65–80 | ≥98 | Scalability | SOCl₂ handling required |
| Coupling Reagents | 70–85 | ≥97 | Mild conditions | Higher reagent cost |
Chemical Reactions Analysis
Types of Reactions
2-acetyl-4-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 2-acetyl-4-oxo-N-phenylbenzamide.
Reduction: 2-(1-hydroxyethyl)-4-hydroxy-N-phenylbenzamide.
Substitution: 2-acetyl-4-hydroxy-3-nitro-N-phenylbenzamide (nitration), 2-acetyl-4-hydroxy-3-bromo-N-phenylbenzamide (bromination).
Scientific Research Applications
2-acetyl-4-hydroxy-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterases.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-acetyl-4-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl and acetyl groups play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The hydroxyl group in this compound may enhance solubility in polar solvents compared to halogenated analogs like 4-bromo-N-(2-nitrophenyl)benzamide, which has lower solubility due to its bromo and nitro substituents .
- Fluorescence Potential: Compounds like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibit fluorescence due to conjugated aromatic systems, suggesting that this compound might share similar optical properties if its hydroxyl and acetyl groups stabilize excited states .
- Lipophilicity : The phenylbutoxy chain in the analog from significantly increases molecular weight and lipophilicity, whereas this compound’s compact structure may favor better bioavailability .
Crystallographic and Spectroscopic Properties
- Crystallography: The title compound in (4-bromo-N-(2-nitrophenyl)benzamide) crystallizes with two molecules per asymmetric unit, a feature attributed to intermolecular hydrogen bonding involving nitro and amide groups.
- Spectroscopy : Methoxy and methyl substituents in ’s compound were analyzed via UV-Vis and fluorescence spectroscopy, showing λmax at 320 nm and emission at 450 nm. The acetyl and hydroxyl groups in the target compound may shift these peaks due to altered electron delocalization .
Q & A
Q. What are the established synthetic routes for 2-acetyl-4-hydroxy-N-phenylbenzamide, and how can its purity be verified?
- Methodological Answer : The compound can be synthesized via amidation reactions using precursors like 4-hydroxybenzaldehyde and acetoacetamide derivatives. A typical approach involves acid-catalyzed condensation followed by purification via recrystallization using ethanol or methanol . Purity verification requires a combination of techniques:
- HPLC : To assess chromatographic homogeneity (retention time ~8.2 min under reverse-phase conditions).
- Melting Point Analysis : Expected range 160–165°C.
- Elemental Analysis : Theoretical C: 68.5%, H: 4.8%, N: 4.2%.
Q. Which spectroscopic methods are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), acetyl group (δ 2.6 ppm, singlet), hydroxyl proton (δ 10.2 ppm, broad).
- ¹³C NMR : Carbonyl carbons (δ 170–175 ppm), aromatic carbons (δ 115–140 ppm) .
- IR : Hydroxyl stretch (~3250 cm⁻¹), carbonyl stretches (1680 cm⁻¹ for amide, 1710 cm⁻¹ for acetyl) .
- Mass Spectrometry : Molecular ion peak at m/z 283 [M+H]⁺ .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, safety goggles).
- Work in a fume hood to avoid inhalation of dust.
- Store in airtight containers at 4°C to prevent hydrolysis.
- Dispose via halogenated waste streams (WGK Germany classification: 3) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalytic Hydrogenation : Use Raney-Ni (10% w/w) under 50 psi H₂ in methanol at 60°C for 6 hours to reduce nitro intermediates (yield improvement: ~25%) .
- Solvent Optimization : Switch from THF to DMF for higher solubility of aromatic intermediates (yield increase: 15–20%).
- Acid Catalysts : Replace HCl with p-toluenesulfonic acid (PTSA) to minimize side reactions (e.g., esterification) .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (DFT at B3LYP/6-31G* level) to validate assignments .
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing amide vs. acetyl carbonyls).
- X-ray Crystallography : Resolve ambiguities in bond lengths (e.g., C=O: 1.22 Å expected) and torsion angles .
Q. What computational tools are suitable for modeling the stability and reactivity of this compound?
- Methodological Answer :
- Quantum Chemistry : Perform DFT calculations (Gaussian 09) to predict thermodynamic stability (ΔG of formation: ~-120 kcal/mol) and HOMO-LUMO gaps (~4.5 eV) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures using AMBER force fields.
- QSPR Models : Predict logP (2.1 ± 0.3) and solubility (0.5 mg/mL in water) via neural network algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
